molecular formula C20H20ClNO3S B2397114 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 899217-50-6

1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one

Cat. No. B2397114
CAS RN: 899217-50-6
M. Wt: 389.89
InChI Key: SMWQEPUJEPWJBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H21ClN4O3S . Its molecular weight is 456.955 .

Scientific Research Applications

Novel Catalysts and Synthesis Methods

Research has shown the development of new catalysts and synthesis methods involving quinoline derivatives, which may include compounds similar to 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one. For instance, a study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions, highlighting the potential for efficient, green chemistry approaches in synthesizing complex organic compounds (Goli-Jolodar et al., 2016). Similarly, 1-(4-Sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate has been efficiently used to catalyze a four-component Hantzsch reaction, suggesting the versatility of sulfonic acid derivatives in facilitating complex organic reactions (Heravi et al., 2010).

Metal Ion Extraction

Quinoline derivatives have also been explored for their potential in metal ion extraction. Research investigating the use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents in an ionic liquid extraction system demonstrated the efficacy of such compounds in the solvent extraction of divalent metal cations (Ajioka et al., 2008). This indicates the potential application of 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one in similar extraction processes, particularly in the purification and recovery of valuable metals.

Antimicrobial Properties

Quinoline derivatives have been studied for their antimicrobial properties as well. A study synthesizing new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives evaluated their antimicrobial and antifungal activities, finding that certain compounds exhibited significant activity against various bacterial and fungal strains (Fadda et al., 2016). This suggests the potential of 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one in contributing to the development of new antimicrobial agents.

Solvatochromism and Micellar Solutions

The solvatochromic behavior of quinoline derivatives in micellar solutions has been studied, providing insights into the interactions between such compounds and surfactants. This research can have implications for understanding the behavior of 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one in similar environments, potentially impacting its applications in material science and sensor development (Tada et al., 2001).

properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWQEPUJEPWJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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